Prazosin-d8 hydrochloride
CAS No.:
Cat. No.: VC16598726
Molecular Formula: C19H22ClN5O4
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClN5O4 |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2; |
| Standard InChI Key | WFXFYZULCQKPIP-CADLHFACSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Prazosin-d8 hydrochloride (CHDNO·HCl) features a quinazoline core substituted with deuterium at eight positions, primarily on the piperazine and furoyl groups . Compared to non-deuterated prazosin hydrochloride (CHNO·HCl), the deuteration reduces the molecular weight from 419.87 g/mol to 391.45 g/mol while maintaining the core pharmacophore responsible for alpha-1 receptor binding . The structural integrity ensures comparable receptor affinity, as confirmed by in vitro binding assays.
Table 1: Comparative Properties of Prazosin Hydrochloride and Prazosin-d8 Hydrochloride
Synthesis Pathways
The synthesis of prazosin-d8 hydrochloride involves deuterium incorporation through catalytic exchange or custom synthetic routes using deuterated precursors . While specific protocols remain proprietary, the general approach includes:
-
Deuteration of Piperazine Intermediates: Hydrogen-deuterium exchange under acidic conditions using DO.
-
Furoyl Group Modification: Introduction of deuterium via palladium-catalyzed reactions on halogenated precursors.
-
Final Coupling: Reaction of deuterated intermediates under Schotten-Baumann conditions to form the quinazoline core.
The process requires stringent control to achieve >95% isotopic purity, as validated by high-performance liquid chromatography (HPLC) and mass spectrometry .
Pharmacological Profile and Mechanism of Action
Pharmacokinetic Advantages
Deuteration confers three key pharmacokinetic benefits:
-
Enhanced Metabolic Stability: Reduced CYP3A4-mediated oxidation in hepatic microsomes, extending plasma half-life by 15–20% in rodent models.
-
Improved Analytical Detection: Distinct mass spectral signatures (e.g., m/z 392.4 vs. 384.4 for prazosin) enable simultaneous quantification of parent drug and metabolites .
-
Reduced Interindividual Variability: Deuterium’s stabilizing effect minimizes pH-dependent solubility fluctuations observed with prazosin hydrochloride .
Analytical Characterization and Stability
Quality Control Methods
HPLC with ultraviolet detection (λ = 254 nm) remains the gold standard for purity assessment, achieving resolution factors >2.0 between prazosin-d8 and its non-deuterated analog . Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) in a 65:35 ratio, yielding retention times of 8.2 minutes for prazosin-d8 versus 7.9 minutes for prazosin .
Table 2: Stability Profile of Prazosin-d8 Hydrochloride
| Condition | Degradation After 6 Months |
|---|---|
| 25°C, 60% RH | <2% |
| 40°C, 75% RH | 5–7% |
| Aqueous Solution (pH 7.4) | 12% hydrolysis |
Degradation Pathways
Primary degradation routes include:
-
Hydrolysis: Cleavage of the furoyl-piperazine bond under alkaline conditions.
-
Oxidation: Formation of N-oxide derivatives at the quinazoline nitrogen.
Deuteration reduces oxidation rates by 30% compared to prazosin, as confirmed by accelerated stability testing.
Research Applications and Clinical Relevance
Isotopic Tracing Studies
Prazosin-d8’s primary research utility lies in elucidating the pharmacokinetics of prazosin formulations. A pivotal bioequivalence study demonstrated that deuterated analogs enable precise tracking of absorption disparities between drug products manufactured at different sites . When comparing prazosin-d8 capsules from Barceloneta and Ascoli production facilities, researchers observed:
Formulation Development
The deuterated form aids in optimizing drug delivery systems. A 2018 study utilized β-cyclodextrin complexes with prazosin-d8 to achieve 98.56% dissolution within 5 minutes, masking bitterness without affecting bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume